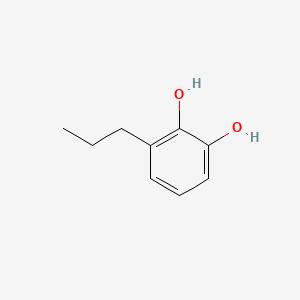![molecular formula C19H16N4O5 B1228236 1-(1-Naphthalenyl)-3-[[2-(2-nitrophenoxy)-1-oxoethyl]amino]urea](/img/structure/B1228236.png)
1-(1-Naphthalenyl)-3-[[2-(2-nitrophenoxy)-1-oxoethyl]amino]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-naphthalenyl)-3-[[2-(2-nitrophenoxy)-1-oxoethyl]amino]urea is a C-nitro compound and an aromatic ether.
Scientific Research Applications
Synthesis and Pharmacological Activities
Synthesis and Activity of 3-Alkyl Ureas
- A study by Chalina and Chakarova (1998) explored the synthesis of various 3-alkyl-1-(2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydro-3-naphthalenyl)ureas, finding that some compounds exhibited significant hypotensive and antiarrhythmic activities in rats (Chalina & Chakarova, 1998).
Anticancer Potential of Nitroaromatics
- Research by Shabbir et al. (2015) synthesized nitroaromatic compounds like 1-(4-nitrophenoxy) naphthalene and showed their significant antitumor activity and potential as anticancer drugs (Shabbir et al., 2015).
Heterocyclic Ureas in Structural Studies
- Corbin et al. (2001) conducted conformational studies on heterocyclic ureas and found they form multiply hydrogen-bonded complexes, useful in self-assembly and mimicking peptide transitions (Corbin et al., 2001).
Biological and Environmental Applications
Biomarkers of Traffic-Related Pollutants
- Gong et al. (2015) studied metabolites like 1- and 2-nitro-naphthalene as biomarkers for exposure to traffic-related pollutants (Gong et al., 2015).
Urea-Based Fluorescent Sensors
- Tayade et al. (2014) developed a urea-linked dipodal naphthalene-based fluorescent receptor, effective in detecting Hg(2+) ions and applicable in live cell imaging and water sample analysis (Tayade et al., 2014).
Antimicrobial and Antioxidant Activities
- Ismail et al. (2015) synthesized aromatic amines such as 2-(4-aminophenoxy) naphthalene and demonstrated significant antimicrobial and antioxidant capabilities, suggesting their potential as cancer chemopreventive agents (Ismail et al., 2015).
properties
Product Name |
1-(1-Naphthalenyl)-3-[[2-(2-nitrophenoxy)-1-oxoethyl]amino]urea |
|---|---|
Molecular Formula |
C19H16N4O5 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1-naphthalen-1-yl-3-[[2-(2-nitrophenoxy)acetyl]amino]urea |
InChI |
InChI=1S/C19H16N4O5/c24-18(12-28-17-11-4-3-10-16(17)23(26)27)21-22-19(25)20-15-9-5-7-13-6-1-2-8-14(13)15/h1-11H,12H2,(H,21,24)(H2,20,22,25) |
InChI Key |
OUPAOZBBESVOIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NNC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



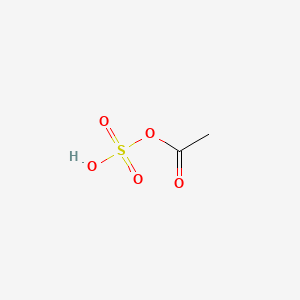
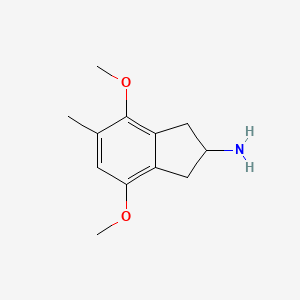
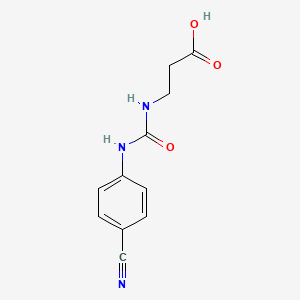
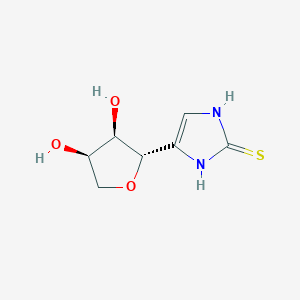
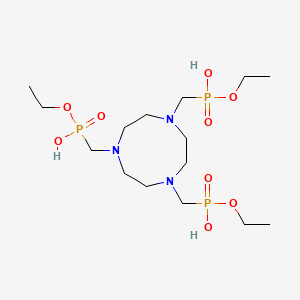
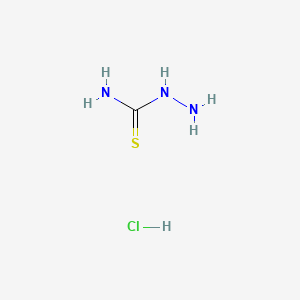
![1-methyl-4-[(E)-4-(4-methylphenyl)hex-3-en-3-yl]benzene](/img/structure/B1228163.png)
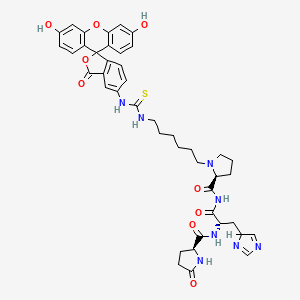
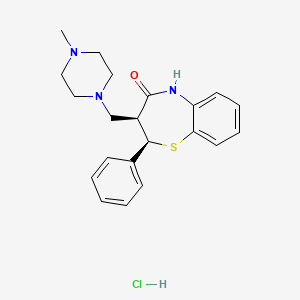
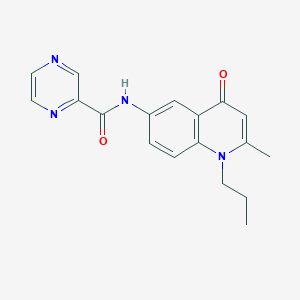
![4-[3-(1,3-Diphenyl-4-pyrazolyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B1228172.png)
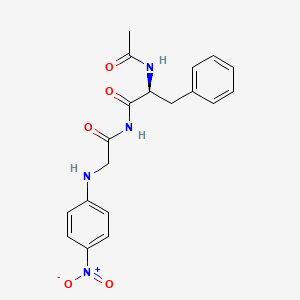
![2-[[2-[3-(1-azepanylsulfonyl)-4-methylanilino]-2-oxoethyl]-methylamino]-N-(3-fluorophenyl)acetamide](/img/structure/B1228175.png)
